2-(3-Hydroxyphenoxy)-1-morpholinoethanone
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Overview
Description
2-(3-Hydroxyphenoxy)-1-morpholinoethanone is an organic compound that features a morpholine ring attached to an ethanone group, which is further connected to a hydroxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone typically involves the reaction of 3-hydroxyphenol with 2-chloro-1-morpholinoethanone under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxyphenol attacks the carbon atom of the chloroethanone, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 3-hydroxybenzoic acid or 3-hydroxybenzophenone.
Reduction: Products include 2-(3-hydroxyphenoxy)-1-morpholinoethanol.
Substitution: Products depend on the nucleophile used, such as 3-aminophenoxy derivatives.
Scientific Research Applications
2-(3-Hydroxyphenoxy)-1-morpholinoethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy moiety can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenoxy)-1-morpholinoethanone
- 2-(3-Methoxyphenoxy)-1-morpholinoethanone
- 2-(3-Hydroxyphenoxy)-1-piperidinoethanone
Uniqueness
2-(3-Hydroxyphenoxy)-1-morpholinoethanone is unique due to the presence of both a hydroxyphenoxy group and a morpholine ring, which confer distinct chemical and biological properties. The hydroxyphenoxy group enhances its reactivity in oxidation and substitution reactions, while the morpholine ring provides additional binding interactions in biological systems.
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3-hydroxyphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H15NO4/c14-10-2-1-3-11(8-10)17-9-12(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7,9H2 |
InChI Key |
UUGBYMYNZUCFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC(=C2)O |
Origin of Product |
United States |
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